what is the chemical structure of 6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride
what is the chemical structure of 6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and valuable physicochemical properties.[1][2] Functionalization of the quinoline ring system allows for the fine-tuning of its characteristics, leading to the development of novel therapeutic agents and advanced materials.[3][4] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride.
This compound serves as a reactive intermediate, primed for a variety of chemical transformations. The presence of two bromine atoms offers sites for further cross-coupling reactions, while the highly reactive carbonyl chloride group at the 4-position enables facile derivatization to form amides, esters, and other carbonyl compounds.[5] This guide will detail the structure, proposed synthesis, and inferred properties of this versatile building block, providing a foundational resource for its application in research and development.
Chemical Structure and Identification
The structure of 6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride is defined by a central quinoline core. A bromo-substituted phenyl group is attached at the 2-position, a bromine atom at the 6-position, and a reactive carbonyl chloride moiety at the 4-position.
Systematic Name: 6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride
Molecular Formula: C₁₆H₈Br₂ClNO
Canonical SMILES: C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
InChI Key: (Deduced) Based on the structure, an InChI Key would be generated to provide a unique identifier.
Structural Diagram
Caption: Chemical structure of the title compound.
Synthesis and Reactivity
Proposed Synthetic Pathway
The conversion of a carboxylic acid to a carbonyl chloride is a standard and efficient reaction, typically achieved using thionyl chloride (SOCl₂).[6][7] The reaction proceeds via a chlorosulfite intermediate, which then collapses to the final product, driven by the formation of gaseous byproducts (SO₂ and HCl).[8]
Caption: Proposed synthesis of the target compound.
Experimental Protocol (Proposed)
This protocol is a general procedure based on the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[6][8] Optimization may be required for this specific substrate.
Materials:
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6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (2.0 - 5.0 eq, excess)
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Anhydrous toluene or dichloromethane (DCM)
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Catalytic N,N-dimethylformamide (DMF) (optional, 1-2 drops)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend the 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid in anhydrous toluene or DCM.
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Reagent Addition: Add thionyl chloride dropwise to the suspension at room temperature. If desired, add a catalytic amount of DMF.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or disappearance of the starting solid).
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Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.
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Purification: The crude product, a solid, can be purified by recrystallization from an inert solvent (e.g., hexanes) or used directly in the next synthetic step.
Reactivity
The primary site of reactivity for this molecule is the carbonyl chloride group. As a highly electrophilic acylating agent, it will readily react with a wide range of nucleophiles, including:
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Amines: to form amides.
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Alcohols: to form esters.
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Water: to hydrolyze back to the carboxylic acid (hence the need for anhydrous conditions).
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Organometallic reagents: such as Grignard or organocuprate reagents.
Physicochemical Properties (Inferred)
Direct experimental data for 6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride is not available. The following properties are inferred based on the characteristics of similar bromo-substituted quinoline derivatives.[1]
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Weight | ~424.96 g/mol | Calculated from the molecular formula (C₁₆H₈Br₂ClNO). |
| Appearance | Off-white to yellow solid | Typical for poly-aromatic, halogenated organic compounds. |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene). | The large, nonpolar aromatic structure suggests solubility in organic solvents. |
| Melting Point | Likely > 150 °C | The rigid, planar structure and high molecular weight would lead to a relatively high melting point. |
| Stability | Moisture-sensitive; decomposes in the presence of water. | The carbonyl chloride functional group is readily hydrolyzed. |
Potential Applications
The utility of 6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride lies in its potential as a versatile intermediate for the synthesis of a wide array of more complex molecules. The quinoline core is a key pharmacophore in numerous approved drugs and clinical candidates.[2][9]
Potential applications include:
-
Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The carbonyl chloride allows for the introduction of various side chains to create libraries of amides and esters for screening against biological targets such as kinases, proteases, or DNA gyrase.[10] The bromo substituents can be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further diversity.[11]
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Materials Science: As a precursor for the synthesis of novel organic materials, such as fluorescent probes, organic light-emitting diodes (OLEDs), or polymers with specific electronic or photophysical properties.
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Chemical Biology: For the synthesis of chemical probes and activity-based protein profiling (ABPP) reagents to study biological pathways.
Safety and Handling
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Hazards: As a carbonyl chloride, this compound is expected to be corrosive and a lachrymator. It will react with moisture to release HCl gas.
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Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
References
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Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (2024, April 1). Retrieved from [Link]
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Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps - OrgoSolver. (n.d.). Retrieved from [Link]
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The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog - Ch.imperial. (2012, May 25). Retrieved from [Link]
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SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (2020, February 17). Retrieved from [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Retrieved from [Link]
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs - a review. RSC Advances, 12(29), 18594–18614. [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.). Retrieved from [Link]
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Dib, M., Ouchetto, H., Ouchetto, K., Hafid, A., & Khouili, M. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Current Organic Synthesis, 18(3), 248–269. [Link]
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Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (2017, November 19). Retrieved from [Link]
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Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction - PubMed. (2005, October 21). Retrieved from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025, January 3). Retrieved from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Retrieved from [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). Retrieved from [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). Retrieved from [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (n.d.). Retrieved from [Link]
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Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. (n.d.). Retrieved from [Link]
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Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles | Organic Letters - ACS Publications. (2023, July 13). Retrieved from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30). Retrieved from [Link]
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